3,6-二甲基庚酸

描述

“3,3-Dimethylheptanoic acid” is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethylheptanoic acid” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

“3,3-Dimethylheptanoic acid” has a density of 0.9±0.1 g/cm3, a boiling point of 246.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 53.3±6.0 kJ/mol and a flash point of 112.3±9.8 °C .

科学研究应用

代谢研究

3,6-二甲基庚酸已被研究其代谢特性。例如,在豚鼠肾脏切片中,它首先经历α-氧化反应生成2,5-二甲基庚酸,然后经过β-氧化反应生成3-甲基戊酸,展示了支链脂肪酸降解中α-和β-氧化之间的交替过程(Stokke, 1969)。同样,它在健康人类和Refsum氏病患者中的代谢研究表明,在人类中它可以通过初始的α-脱羧反应降解,使其易于正常的β-氧化反应(Stokke, Try, & Eldjarn, 1967)。

化学合成和应用

该化合物已被用于合成各种化学产品。例如,其衍生物5-氧代-(3S)-羟基-4,4-二甲基庚酸已被合成,用于潜在地生产环托宁A,一种化疗药物(Shioji et al., 2001)。此外,其衍生物已被用于设计基于吡咯喹啉的化合物,用作生物医学应用中的染料,显示出适用于细胞追踪和药代动力学研究的强烈蓝色荧光(Carta et al., 2015)。

环境和材料科学

在环境科学中,对氧化河流沉积物系统中6:2-氟代烷基醇生物转化的研究表明,3,6-二甲基庚酸衍生物可以转化为各种多氟代酸,显示出其潜在的环境影响(Zhao et al., 2013)。此外,在材料科学中,该化合物已被用于研究用于酸回收的阴离子交换膜,展示了其在工业过程中的应用(Irfan et al., 2018)。

属性

IUPAC Name |

3,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)4-5-8(3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSZNOKDZZSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

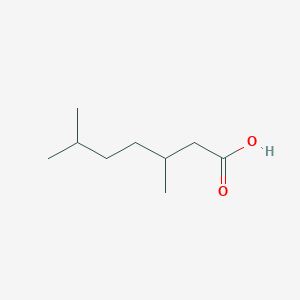

CC(C)CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of 3,6-Dimethylheptanoic acid into pepstatin analogs affect their interaction with aspartic proteases compared to standard pepstatin?

A1: The research paper focuses on incorporating a modified statine analog, specifically 4-amino-3-hydroxy-3,6-dimethylheptanoic acid (Me3Sta), into pepstatin-like molecules []. The study reveals that the inclusion of Me3Sta, containing the 3,6-Dimethylheptanoic acid backbone, leads to a different mode of inhibition compared to traditional pepstatin. While pepstatin is thought to utilize a "collected-substrate" inhibition mechanism, the Me3Sta analogs, particularly the 3R,4S diastereomers, demonstrate potent inhibition (Ki = 1.5-10 nM) despite a different binding mode []. This suggests that the 3,6-Dimethylheptanoic acid moiety alters the interaction with the aspartic protease active site, potentially leading to a distinct binding pose and inhibitory mechanism.

Q2: The study mentions a difference in the active diastereomer between standard statine-containing inhibitors and those incorporating Me3Sta. Could you elaborate on this observation and its potential implications?

A2: The research highlights a key difference in structure-activity relationships between statine and Me3Sta-containing pepstatin analogs []. While the 3S,4S diastereomers are typically more potent inhibitors in statine-based analogs, the introduction of the 3,6-Dimethylheptanoic acid moiety in Me3Sta derivatives shifts the preference towards the 3R,4S configuration for enhanced inhibition []. This suggests that the methyl group on the C-3 position of Me3Sta induces significant steric and/or electronic effects within the aspartic protease active site, leading to a different binding preference compared to statine. This finding underscores the importance of stereochemistry in inhibitor design and highlights how subtle structural modifications can drastically impact binding affinity and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)

amine](/img/structure/B1462020.png)

![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)

![Methyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1462026.png)

![5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1462028.png)